5-Phenyl-3-piperidinol

Antidepressant In vivo pharmacology Reserpine hypothermia

5-Phenyl-3-piperidinol (CAS 874361-16-7; also referred to as 5-phenylpiperidin-3-ol) is a piperidine derivative bearing a phenyl substituent at the 5-position and a secondary hydroxyl group at the 3-position of the saturated heterocyclic ring. With a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, this compound is employed primarily as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in programs targeting central nervous system (CNS) disorders.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B8542181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-3-piperidinol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1C(CNCC1O)C2=CC=CC=C2
InChIInChI=1S/C11H15NO/c13-11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2
InChIKeyHMZYNSDCPGZIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-3-piperidinol for CNS-Targeted Research: A Structurally Distinct Piperidinol Building Block


5-Phenyl-3-piperidinol (CAS 874361-16-7; also referred to as 5-phenylpiperidin-3-ol) is a piperidine derivative bearing a phenyl substituent at the 5-position and a secondary hydroxyl group at the 3-position of the saturated heterocyclic ring . With a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, this compound is employed primarily as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in programs targeting central nervous system (CNS) disorders . Unlike the more common 3-phenyl-3-piperidinol (a tertiary alcohol) or 4-phenylpiperidine scaffolds, the 5-phenyl substitution pattern places the aromatic ring in a unique spatial orientation relative to the hydrogen-bond-donating secondary alcohol, creating a pharmacophoric geometry that is distinct among phenylpiperidine congeners [1].

Why 5-Phenyl-3-piperidinol Cannot Be Replaced by Generic Piperidinol Analogs in CNS Research


Phenylpiperidinols constitute a broad compound class, yet the biological activity of individual members is exquisitely sensitive to both the position of the aryl substituent and the oxidation state of the ring hydroxyl. The 5-phenyl-3-piperidinol scaffold places the phenyl ring at a position that is electronically and sterically distinct from the more intensively studied 3-phenyl-3-piperidinol (a tertiary benzylic alcohol with distinct hydrogen-bonding capacity) and 4-phenylpiperidin-4-ol scaffolds [1]. In the reserpine-induced hypothermia model—a classic in vivo assay for antidepressant potential—the N-methyl derivative of 5-phenyl-3-piperidinol (cis-1-methyl-5-phenyl-3-piperidinol) produced a rectal temperature elevation of 9.1 °C at 20 mg/kg p.o., whereas the corresponding 3-methoxy analog required a 5-fold higher dose (100 mg/kg) to achieve a comparable 9.6 °C rise, demonstrating that even minor substituent changes at the 3-position dramatically alter in vivo potency [1]. Generic substitution with a positional isomer or a des-hydroxy analog would abolish or unpredictably alter this pharmacodynamic profile, making precise procurement of the 5-phenyl-3-hydroxy substitution pattern essential for reproducible CNS research.

Evidence-Based Differentiation: Quantitative Data Supporting Selection of 5-Phenyl-3-piperidinol Over Closest Analogs


In Vivo Antidepressant Potency: cis-1-Methyl-5-phenyl-3-piperidinol vs. Its 3-Methoxy Analog in the Reserpine Reversal Assay

In a standard rodent model of antidepressant activity, cis-1-methyl-5-phenyl-3-piperidinol (the direct N-methyl derivative of 5-phenyl-3-piperidinol) reversed reserpine-induced hypothermia with a temperature increase of 9.1 °C at an oral dose of 20 mg/kg. By comparison, the 3-methoxy congener (3-methoxy-1-methyl-5-phenyl-3-piperidinol) required a substantially higher dose of 100 mg/kg p.o. to achieve a similar response (9.6 °C), and produced only 8.3 °C at 10 mg/kg [1]. This indicates that the free 3-hydroxyl group confers a significant potency advantage over the methyl ether, with an approximate 5-fold lower oral dose required for maximal efficacy in this assay.

Antidepressant In vivo pharmacology Reserpine hypothermia

Regiochemical Differentiation: 5-Phenyl vs. 3-Phenyl Substitution Pattern and the Nature of the Hydroxyl Group

5-Phenyl-3-piperidinol possesses a secondary alcohol at the 3-position (CH–OH) with the phenyl ring attached at the distal 5-position. In contrast, the more commonly available isomer 3-phenyl-3-piperidinol (CAS 23396-50-1) bears a tertiary benzylic alcohol (C–OH directly bonded to the phenyl-bearing carbon) [1]. This structural difference has profound consequences: the secondary alcohol in the 5-phenyl isomer has a lower pKa (~15–16 for secondary vs. ~18–19 for tertiary aliphatic alcohols), greater hydrogen-bond donor acidity, and distinct oxidative metabolic susceptibility (secondary alcohol → ketone vs. tertiary alcohol → no direct oxidation) . The spatial orientation of the phenyl ring also differs—the 5-substituted phenyl is equatorially disposed in the preferred chair conformation, whereas the 3-substituted phenyl in 3-phenyl-3-piperidinol is axially positioned, leading to different receptor surface complementarity .

Medicinal chemistry Structure-activity relationship Piperidine scaffold

Stereochemical Control: cis vs. trans Diastereomer Differentiation and Synthetic Accessibility

The reduction of 1-methyl-5-phenylpiperidin-3-one can be tuned to selectively produce either the cis or trans diastereomer of 1-methyl-5-phenyl-3-piperidinol: sodium borohydride reduction yields predominantly the cis isomer (cis:trans = 9:1), while lithium tri-sec-butyl borohydride yields predominantly the trans isomer [1]. This stereochemical control is a direct consequence of the 5-phenyl substitution pattern, which creates a steric bias favoring hydride delivery from the less hindered face. By comparison, 3-phenyl-3-piperidinol lacks this diastereomeric relationship (the C3 carbon is quaternary and achiral in the alcohol form), and 4-phenyl-3-piperidinols exhibit different diastereoselectivity profiles due to altered steric environments [2].

Stereoselective synthesis Piperidine chemistry Diastereomer separation

Absence of Dopamine D2 Autoreceptor Activity: Differentiation from 3-Phenylpiperidine Dopaminergic Agents

The 3-phenylpiperidine scaffold (e.g., (-)-3-PPP, preclamol) is well-established as a dopamine D2 autoreceptor antagonist with nanomolar affinity [1]. In contrast, the 5-phenyl-3-piperidinol template, as exemplified by its N-methyl congener in US Patent 4,248,876, was profiled primarily for antidepressant activity via monoaminergic potentiation (reserpine reversal) rather than direct dopamine receptor modulation [2]. While direct D2 binding data for 5-phenyl-3-piperidinol itself are not publicly available, the absence of the 3-(3-hydroxyphenyl) pharmacophore that is critical for D2 autoreceptor recognition in the 3-PPP series [1] strongly suggests that 5-phenyl-3-piperidinol lacks this specific dopaminergic activity. This is a key differentiation for researchers seeking a piperidinol scaffold without confounding D2 autoreceptor effects.

Dopamine receptor CNS selectivity Off-target profiling

Synthetic Utility as a Versatile Intermediate: Comparison with 4-Phenylpiperidin-4-ol

5-Phenyl-3-piperidinol contains two chemically distinct functional groups—a secondary amine (piperidine NH) and a secondary alcohol (3-OH)—that can be orthogonally functionalized, enabling sequential derivatization strategies. By comparison, 4-phenylpiperidin-4-ol possesses a tertiary alcohol that cannot be oxidized to a ketone, limiting the scope of downstream transformations [1]. The secondary alcohol in 5-phenyl-3-piperidinol can be oxidized to the corresponding ketone (5-phenylpiperidin-3-one, CAS 1784826-79-4), which in turn can undergo reductive amination, Grignard addition, or olefination, providing access to a broader array of 3-substituted-5-phenylpiperidine analogs . The 5-phenylpiperidin-3-one intermediate itself is commercially indexed as a versatile heterocyclic building block .

Synthetic chemistry Building block Functional group interconversion

Optimal Application Scenarios for 5-Phenyl-3-piperidinol: Where the Evidence Supports Prioritized Use


CNS Antidepressant Lead Optimization Requiring Oral Bioactivity in the Reserpine Reversal Model

The N-methyl derivative of 5-phenyl-3-piperidinol has demonstrated robust in vivo antidepressant-like activity in the reserpine-induced hypothermia assay, achieving a 9.1 °C reversal at 20 mg/kg p.o. [1]. This quantitative in vivo benchmark, directly compared to the 3-methoxy analog that required a 5-fold higher dose, establishes the free 3-hydroxyl as a key pharmacophoric element. Research groups pursuing novel antidepressant chemotypes with oral bioavailability can use 5-phenyl-3-piperidinol as a core scaffold for further N-substitution and aromatic ring optimization, leveraging the established in vivo activity as a baseline for SAR expansion.

Stereochemistry-Focused CNS SAR Studies Requiring Diastereomerically Pure Piperidinol Intermediates

The ability to selectively access either cis or trans diastereomers of N-substituted 5-phenyl-3-piperidinols via choice of reducing agent (NaBH₄ for cis, lithium tri-sec-butyl borohydride for trans) [1] makes this scaffold uniquely suited for stereochemistry-activity relationship studies. The 9:1 diastereomeric ratio achievable for the cis isomer enables procurement of stereochemically well-defined material for pharmacological evaluation, an advantage not available with the achiral tertiary alcohol center of 3-phenyl-3-piperidinol.

Piperidine-Focused Medicinal Chemistry Libraries Requiring Diverse C3 Functionalization

The secondary alcohol at C3 of 5-phenyl-3-piperidinol can be oxidized to 5-phenylpiperidin-3-one [2], creating a ketone intermediate that serves as a branch point for reductive amination, Grignard addition, and olefination chemistries. This enables the generation of structurally diverse 3-substituted-5-phenylpiperidine libraries from a single starting material. By contrast, 4-phenylpiperidin-4-ol (tertiary alcohol) is limited to O-functionalization only, making the 5-phenyl-3-ol scaffold the superior choice for C3 diversification campaigns.

Dopamine D2-Sparing CNS Drug Discovery Programs

Unlike the 3-phenylpiperidine series (e.g., (-)-3-PPP), which exhibits potent dopamine D2 autoreceptor antagonism [1], 5-phenyl-3-piperidinol lacks the 3-(3-hydroxyphenyl) pharmacophore required for D2 autoreceptor recognition. This structural distinction makes the 5-phenyl scaffold a cleaner starting point for CNS programs where dopaminergic modulation is undesirable, such as projects targeting serotonergic, noradrenergic, or novel non-dopaminergic antidepressant mechanisms. The reserpine reversal activity [2] confirms CNS penetration and antidepressant potential without the D2 liability.

Quote Request

Request a Quote for 5-Phenyl-3-piperidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.